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Compound of Interest

Compound Name: Azide cyanine dye 728

Cat. No.: B12057994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications
Azide Cyanine Dye 728 is a near-infrared (NIR) fluorescent dye that has become an

invaluable tool in molecular biology. Its core utility lies in its azide functional group, which

enables its participation in bioorthogonal "click chemistry" reactions. This allows for the precise

and efficient labeling of biomolecules in complex biological systems. The dye's fluorescence in

the NIR spectrum is particularly advantageous for deep-tissue imaging, as it minimizes

background autofluorescence from biological samples.

The primary application of Azide Cyanine Dye 728 is in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reactions.[1][2] In this reaction, the azide group of the dye reacts with a

terminal alkyne that has been metabolically or chemically incorporated into a target

biomolecule, such as a protein, nucleic acid, or glycan. This forms a stable triazole linkage,

covalently attaching the fluorescent dye to the molecule of interest.[1] This method is highly

specific and efficient, and can be performed under physiological conditions, even within living

cells.[1][2]

Beyond basic labeling, the large Stokes shift of some cyanine dyes makes them suitable for

applications such as Fluorescence Resonance Energy Transfer (FRET), a technique used to

measure distances between molecules.[3]
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Quantitative Data Summary
The photophysical properties of Azide Cyanine Dye 728 make it a bright and readily

detectable fluorescent probe. While specific quantum yield data for Azide Cyanine Dye 728 is

not readily available in the public domain, cyanine dyes, in general, are known for their high

molar absorptivities and moderate to high quantum yields, which can increase significantly

upon binding to biomolecules. For context, some cyanine dyes can reach a quantum yield of up

to 0.9 when bound to nucleic acids.

Property Value Solvent

Excitation Maximum (λex) ~664-670 nm Ethanol

Emission Maximum (λem) ~718-728 nm Ethanol

Molar Absorptivity (ε) 100,000 M⁻¹cm⁻¹ Ethanol

Molecular Weight ~777.01 g/mol N/A

Solubility Water, Ethanol, DMF, DMSO N/A

Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified
Biomolecules via CuAAC
This protocol outlines the fundamental steps for labeling a biomolecule containing a terminal

alkyne with Azide Cyanine Dye 728 using a copper-catalyzed click reaction.

Materials:

Alkyne-modified biomolecule (e.g., protein, DNA)

Azide Cyanine Dye 728

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Sodium ascorbate

Phosphate-buffered saline (PBS), pH 7.4

DMSO or DMF for dissolving the dye

Microcentrifuge tubes

Procedure:

Reagent Preparation:

Prepare a stock solution of Azide Cyanine Dye 728 (e.g., 10 mM) in anhydrous DMSO or

DMF.

Prepare a stock solution of CuSO₄ (e.g., 20 mM) in water.

Prepare a stock solution of THPTA (e.g., 100 mM) in water.

Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M) in water immediately

before use.

Reaction Setup:

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to the desired

concentration.

Add the Azide Cyanine Dye 728 stock solution to the biomolecule solution. The final

concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar

excess).

Premix the CuSO₄ and THPTA solutions in a separate tube before adding to the reaction

mixture. The final concentration of CuSO₄ is typically 50-500 µM, with the ligand at a

similar or slightly higher concentration.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 1-10 mM.
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Incubation:

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

Longer incubation times may be necessary for less reactive substrates.

Purification:

Remove unreacted dye and catalyst components. The purification method will depend on

the nature of the labeled biomolecule and may include techniques such as dialysis, size-

exclusion chromatography, or precipitation.

Protocol 2: Fluorescent Labeling of Metabolically
Tagged Proteins in Live Cells
This protocol describes the labeling of newly synthesized proteins in living cells that have been

metabolically engineered to incorporate an alkyne-containing amino acid analog.

Materials:

Mammalian cells cultured on coverslips or in multi-well plates

Cell culture medium

Alkyne-containing amino acid analog (e.g., L-homopropargylglycine)

Azide Cyanine Dye 728

Copper(II) sulfate (CuSO₄)

THPTA

Sodium ascorbate

PBS

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Procedure:

Metabolic Labeling:

Culture cells to the desired confluency.

Replace the normal culture medium with a medium containing the alkyne-containing

amino acid analog at an optimized concentration (e.g., 50 µM).

Incubate the cells for a period sufficient to allow for incorporation into newly synthesized

proteins (e.g., 4-24 hours).

Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.

Wash the cells three times with PBS.

Click Reaction:

Prepare a "click" reaction cocktail containing CuSO₄, THPTA, and Azide Cyanine Dye
728 in PBS.

Add freshly prepared sodium ascorbate to the cocktail immediately before adding it to the

cells.

Remove the PBS from the cells and add the "click" reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Imaging:

Remove the reaction cocktail and wash the cells three times with PBS.
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The cells are now ready for imaging using a fluorescence microscope with appropriate

filter sets for near-infrared dyes.
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Caption: Workflow for fluorescent labeling of cellular proteins.
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Caption: CuAAC reaction for biomolecule labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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